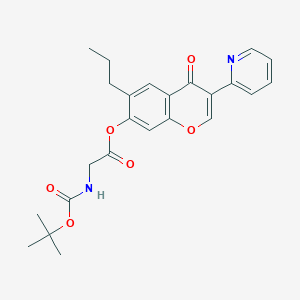![molecular formula C20H30O4 B14108313 [(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14108313.png)
[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate is a complex organic compound with a unique structure. This compound is characterized by its azulen-4-yl core, which is a bicyclic structure, and the presence of various functional groups such as hydroxy, keto, and ester groups. The compound’s stereochemistry is defined by multiple chiral centers, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate involves several steps, starting from simpler organic molecules. The key steps typically include:
Formation of the azulen-4-yl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Hydroxy, keto, and ester groups are introduced through selective oxidation, reduction, and esterification reactions.
Stereochemical control: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group.
Reduction: The keto group can be reduced to a hydroxy group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a diketone, while reduction of the keto group would yield a diol.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate is used as a model compound for studying stereochemistry and reaction mechanisms. Its complex structure makes it an excellent candidate for testing new synthetic methods and catalysts.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its multiple functional groups and chiral centers. It can also be used in the development of new biochemical assays.
Medicine
In medicine, this compound may have potential as a lead compound for drug development. Its unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of [(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site through its functional groups. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,3aR,4aR,8aR)-1,4,4,6-Tetramethyl-1,2,3,3a,4,4a,7,8-octahydrocyclopenta[1,4]cyclobuta[1,2]benzene]
- [(1R,3aS,4aS,8aS)-1,4,4,6-Tetramethyl-1,2,3,3a,4,4a,7,8-octahydrocyclopenta[1,4]cyclobuta[1,2]benzene]
Uniqueness
[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate is unique due to its combination of functional groups and stereochemistry. While similar compounds may share some structural features, the specific arrangement of functional groups and chiral centers in this compound gives it distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H30O4/c1-7-14(5)18(22)24-17-10-13(4)8-9-20(23)15(12(2)3)11-16(21)19(17,20)6/h7,10,12,15,17,23H,8-9,11H2,1-6H3/b14-7-/t15-,17+,19-,20-/m1/s1 |
Clé InChI |
IVSKJBHOJBAMEK-ITIKCPBBSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@H]1C=C(CC[C@@]2([C@@]1(C(=O)C[C@@H]2C(C)C)C)O)C |
SMILES canonique |
CC=C(C)C(=O)OC1C=C(CCC2(C1(C(=O)CC2C(C)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108230.png)



![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14108260.png)
![(4-Benzylpiperazin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone](/img/structure/B14108261.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B14108285.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108296.png)
![5-((2-chlorophenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14108303.png)
![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108305.png)
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108314.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108323.png)

